2-Amino-4-bromo-6-nitrobenzoic acid
Overview
Description
2-Amino-4-bromo-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5BrN2O4 and its molecular weight is 261.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
2-Amino-4-bromo-6-nitrobenzoic acid is a chemical compound that has been utilized in various synthetic and structural analysis studies. Its derivatives, such as 2-aminobenzoxazole derivatives, have been synthesized to investigate their structural properties in solution and solid states. This research has contributed to understanding how different substituents influence the molecular configuration of similar compounds (Simov & Davidkov, 1981).
Novel Aromatic Nucleophilic Substitution
Research on the reactivity of similar compounds, such as 3-bromo-2-nitrobenzo[b]thiophene with amines, has uncovered novel aromatic nucleophilic substitution mechanisms. These findings have implications for the synthesis of new organic compounds and offer insights into complex chemical reaction pathways, showcasing the compound's role in advancing synthetic chemistry knowledge (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Crystal Engineering and Molecular Interaction Studies
In the field of crystal engineering, derivatives of this compound have been investigated for their ability to form co-crystals with other compounds. These studies have explored how hydrogen bonding and molecular interactions influence the formation of two-dimensional networks within crystals, providing insights into the principles of molecular assembly and the design of new crystalline materials (Quah, Jebas, & Fun, 2008).
Advancements in Organic Acid-Base Interaction Understanding
Further research has delved into the interactions between organic bases like 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, including p-nitrobenzoic acid. These studies have enhanced our understanding of non-covalent interactions in molecular adducts, contributing significantly to the field of supramolecular chemistry and the development of materials with specific properties (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Mechanism of Action
Target of Action
It’s known that nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This suggests that the nitro group in 2-Amino-4-bromo-6-nitrobenzoic acid could interact with other molecules through these charges.
Mode of Action
It’s known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with its targets through similar substitution reactions.
Biochemical Pathways
It’s known that nitro compounds can participate in a variety of chemical reactions, including oxidative addition and transmetalation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that this compound could have similar properties, which could impact its bioavailability.
Result of Action
It’s known that nitro compounds can participate in a variety of chemical reactions, including oxidative addition and transmetalation . These reactions could potentially result in various molecular and cellular effects.
Action Environment
It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that the action of this compound could potentially be influenced by environmental factors such as temperature.
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromo-6-nitrobenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The nitro group in the compound is known for its electron-withdrawing properties, which can influence the reactivity of the molecule. This compound can interact with enzymes such as nitroreductases, which catalyze the reduction of nitro groups to amines. Additionally, the amino group can form hydrogen bonds with various proteins, potentially affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biomolecules .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to changes in cell function. Additionally, the amino group can participate in hydrogen bonding with cellular proteins, potentially affecting their activity and stability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, halogen bonding, and other non-covalent interactions. The nitro group can be reduced by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability can be influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, the nitro group can be reduced to an amine, potentially altering the compound’s interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to cellular components and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the reduction of the nitro group by nitroreductases. This reduction can lead to the formation of reactive intermediates that can interact with various cellular components. The compound can also affect metabolic flux and metabolite levels by interacting with key enzymes and proteins involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound can be transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The amino and nitro groups can participate in hydrogen bonding with transporters, facilitating the compound’s movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the amino group can form hydrogen bonds with targeting proteins, directing the compound to specific cellular locations. The nitro group can also influence the compound’s localization by interacting with specific cellular components .
Properties
IUPAC Name |
2-amino-4-bromo-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDQVYGRCBVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694636 | |
Record name | 2-Amino-4-bromo-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-67-8 | |
Record name | Benzoic acid, 2-amino-4-bromo-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromo-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.